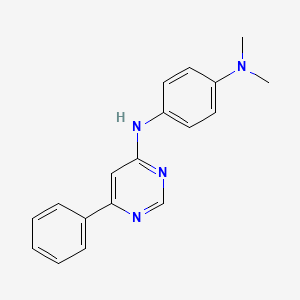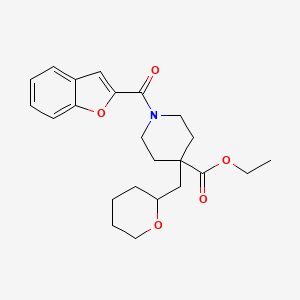
N,N-dimethyl-N'-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N'-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine, also known as GSK1120212 or trametinib, is a small molecule inhibitor that targets the MEK protein. MEK is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Trametinib has been extensively studied for its potential applications in cancer treatment and has shown promising results in preclinical and clinical trials.
Wirkmechanismus
Trametinib works by selectively inhibiting the MEK protein, which is a key component of the MAPK/ERK pathway. The MAPK/ERK pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MEK, trametinib can block this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
Trametinib has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including melanoma, non-small cell lung cancer, and pancreatic cancer. Trametinib has also been shown to have a favorable safety profile, with manageable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trametinib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile. Trametinib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and potential applications in cancer treatment. However, trametinib also has some limitations for lab experiments. It is a targeted inhibitor that only affects the MAPK/ERK pathway, which may not be relevant for all types of cancer. In addition, trametinib may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on trametinib. One area of research is the identification of biomarkers that can predict response to trametinib treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of trametinib. Finally, there is a need for further research on the long-term safety and efficacy of trametinib in clinical trials. Overall, trametinib holds great promise as a targeted therapy for cancer treatment, and further research is needed to fully realize its potential.
Synthesemethoden
Trametinib can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an intermediate pyrimidine ring, which is then coupled with a benzene-1,4-diamine moiety. The final step involves the introduction of the N,N-dimethylamino group to the pyrimidine ring. The synthesis of trametinib has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
Trametinib has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. Trametinib works by inhibiting the MEK protein, which is a key component of the MAPK/ERK pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, trametinib can prevent cancer cell proliferation and induce apoptosis.
Eigenschaften
IUPAC Name |
4-N,4-N-dimethyl-1-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-22(2)16-10-8-15(9-11-16)21-18-12-17(19-13-20-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRISNSQUBWPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dimethyl-1-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6006318.png)

![3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)

![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)